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molecular formula C9H11NO B8689962 5,6,7,8-Tetrahydroisoquinoline 2-oxide

5,6,7,8-Tetrahydroisoquinoline 2-oxide

Cat. No. B8689962
M. Wt: 149.19 g/mol
InChI Key: AQEYJNQCMXIBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043248

Procedure details

5,6,7,8-Tetrahydroisoquinoline (13.3 g, 100 mmole) is dissolved in 35 ml glacial acetic acid in a 200 ml one neck round bottom flask. The solution is warmed to 95-100° C. and is treated dropwise with 30% hydrogen peroxide (28 ml). The reaction is stirred at 95-100° C. for 6h, is treated portionwise with paraformaldehyde until negative to starch iodide paper, and the volatiles are removed in vacuo. The residue is azeotroped with 2×100 ml toluene and the crude material is chromatographed over 500 g silica gel (230-400 mesh), eluting with 4 l 6% methanol/dichloromethane followed by 1 l 10% methanol/dichloromethane while collecting 50 ml fractions. Fractions 39-82 are combined and concentrated to afford 12.8 g (86%) of 5,6,7,8-tetrahydroisoquinoline-N-oxide.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][N:2]=1.[OH:11]O.C=O>C(O)(=O)C>[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][N+:2]=1[O-:11]

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
C1=NC=CC=2CCCCC12
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Name
one
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
OO
Step Three
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is azeotroped with 2×100 ml toluene
CUSTOM
Type
CUSTOM
Details
the crude material is chromatographed over 500 g silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with 4 l 6% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
while collecting 50 ml fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=[N+](C=CC=2CCCCC12)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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